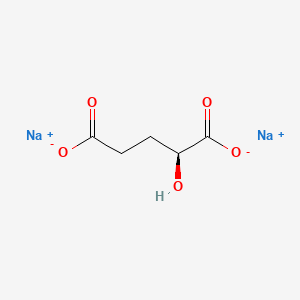

Sodium (S)-2-hydroxypentanedioate

Descripción

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

disodium;(2S)-2-hydroxypentanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O5.2Na/c6-3(5(9)10)1-2-4(7)8;;/h3,6H,1-2H2,(H,7,8)(H,9,10);;/q;2*+1/p-2/t3-;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZHFTEDSQFPDPP-QTNFYWBSSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)[O-])C(C(=O)[O-])O.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)[O-])[C@@H](C(=O)[O-])O.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Na2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical properties of (S)-2-hydroxypentanedioate sodium salt.

An In-Depth Technical Guide to the Physicochemical Properties of (S)-2-Hydroxypentanedioate Sodium Salt

Introduction: The Significance of a Key Oncometabolite

(S)-2-Hydroxypentanedioate, more commonly known as (S)-2-hydroxyglutarate or L-2-HG, is a chiral dicarboxylic acid that has garnered significant attention in the scientific community. While present at low levels in healthy individuals, its accumulation is a hallmark of certain metabolic diseases and is particularly recognized as an "oncometabolite" in specific cancers, such as gliomas and acute myeloid leukemia.[1] The sodium salt of (S)-2-hydroxyglutarate serves as a stable, water-soluble form, making it an indispensable tool for researchers studying its biological roles, from enzymatic inhibition to epigenetic modulation.[2][3]

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of the core physicochemical properties of (S)-2-hydroxypentanedioate sodium salt. Understanding these characteristics is not merely an academic exercise; it is fundamental for ensuring the accuracy, reproducibility, and validity of experimental results. For professionals in drug development, this knowledge is critical for formulation, stability testing, and analytical method development. We will delve into the causality behind experimental choices and provide robust, self-validating protocols for the characterization of this important molecule.

Chemical and Molecular Identity

Precise identification is the foundation of all scientific inquiry. (S)-2-hydroxypentanedioate sodium salt is known by several synonyms, and its properties are often discussed in the context of its parent acid or its racemic and D-enantiomer forms. The table below consolidates its key identifiers.

| Identifier | Value | Source(s) |

| IUPAC Name | Sodium (2S)-2-hydroxypentanedioate | [4] |

| Common Synonyms | L-α-Hydroxyglutaric acid disodium salt, L-2-HG sodium salt, (S)-2-Hydroxypentanedioic acid disodium salt | [4] |

| CAS Number | 63512-50-5 | [4] |

| Molecular Formula | C₅H₆Na₂O₅ | [5] |

| Molecular Weight | 192.08 g/mol | [5] |

| Parent Acid | (S)-2-Hydroxyglutaric acid (C₅H₈O₅, MW: 148.11 g/mol ) | [1] |

Core Physicochemical Properties

The behavior of a compound in both biological and analytical systems is dictated by its physicochemical properties. This section details the critical parameters for (S)-2-hydroxypentanedioate sodium salt, summarized in the table below.

| Property | Value / Description | Significance & Experimental Insight | Source(s) |

| Appearance | Beige or white to off-white crystalline solid/powder. | The color can be indicative of purity. A uniform, crystalline powder is preferred for consistent dissolution and handling. | [2][4] |

| Solubility | Soluble in water and aqueous buffers (e.g., 10 mg/mL in PBS pH 7.2). Insoluble in common organic solvents (methanol, ethanol, acetone). | High aqueous solubility is ideal for preparing stock solutions for in vitro assays. Insolubility in organic solvents impacts extraction and purification strategies. | [2][4] |

| Hygroscopicity | Highly hygroscopic. | This property presents significant handling challenges. The material readily absorbs atmospheric moisture, affecting accurate weighing and potentially leading to physical instability (deliquescence) or chemical degradation. | [2] |

| Acidity (pKa) | pKa₁ ≈ 3.28 (predicted, for the first carboxylic acid). A second, weaker pKa is expected for the second carboxyl group. | The pKa values determine the charge of the molecule at a given pH, which influences its solubility, membrane permeability, and interaction with biological targets. | [6] |

| Stability & Storage | Store solid at -20°C, protected from moisture. Stock solutions are stable for ~1 month at -20°C or ~6 months at -80°C. | Indicates sensitivity to degradation over time, especially in solution. Long-term storage requires freezing to minimize hydrolysis or other reactions. | [5][7][8] |

Acidity and pH-Dependent Ionization

As a dicarboxylic acid, 2-hydroxyglutarate possesses two acidic protons with distinct pKa values. The first, more acidic proton is on the carboxyl group alpha to the hydroxyl group, with a predicted pKa of approximately 3.28.[6] The second pKa will be higher. These values are critical as they dictate the molecule's ionization state in solution. At physiological pH (~7.4), both carboxylic acids will be deprotonated, resulting in a net charge of -2. This dianionic state is crucial for its high water solubility and its interaction with enzyme binding pockets.

Caption: Ionization states of 2-hydroxyglutarate vs. pH.

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unambiguous structural confirmation. The proton (¹H) and carbon (¹³C) NMR spectra are essential for identity confirmation and purity assessment.

-

¹H-NMR (in D₂O): The proton spectrum shows a complex pattern due to the chiral center and spin-spin coupling. Key reported signals include a doublet of doublets for the proton on the chiral carbon (C2) and multiplets for the methylene protons.

-

¹³C-NMR (in D₂O): The carbon spectrum confirms the five unique carbon atoms in the structure.

Expert Insight: When preparing NMR samples, using D₂O is essential. The hygroscopic nature of the salt means it will contain some H₂O; the residual water peak can be suppressed during acquisition. The chemical shifts are sensitive to pH, so buffering the sample can ensure consistency between measurements.

Standardized Methodologies & Protocols

To ensure data integrity, characterization must follow standardized, robust protocols. The following sections detail the methodologies for determining key physicochemical parameters.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility, a critical parameter for formulation and preclinical studies. It is based on OECD Guideline 105.

Causality: The shake-flask method is the gold standard because it allows the system to reach a true thermodynamic equilibrium between the solid salt and the solution, providing a more accurate value than kinetic solubility methods.

Caption: Workflow for equilibrium solubility determination.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of (S)-2-hydroxypentanedioate sodium salt to a known volume of the test solvent (e.g., purified water, PBS) in a glass vial. The presence of undissolved solid at the end is crucial.

-

Equilibration: Seal the vial and place it in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for a sufficient time to reach equilibrium (typically 24 to 48 hours).

-

Phase Separation: After equilibration, let the vial stand to allow the excess solid to sediment. For fine suspensions, centrifugation (e.g., 15 min at 14,000 rpm) is required to ensure a clear supernatant.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it using a chemically inert syringe filter (e.g., PVDF, 0.22 µm) to remove any remaining particulates. Dilute the filtrate accurately with the mobile phase for analysis.

-

Quantification: Analyze the concentration of the diluted sample using a pre-validated, stability-indicating analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve of known concentrations.

-

Validation: The experiment is self-validating if: (a) solid material is visible in the vial after equilibration, confirming saturation, and (b) samples taken at two different time points (e.g., 24h and 48h) yield consistent concentration values, confirming equilibrium has been reached.

Protocol: Hygroscopicity Classification

This protocol classifies the material's tendency to absorb atmospheric moisture, which is vital for determining handling, packaging, and storage requirements. It is adapted from the European Pharmacopoeia classification.[9][10]

Causality: A controlled humidity environment is essential for this measurement. Dynamic Vapor Sorption (DVS) is the modern, preferred method as it provides detailed kinetic and equilibrium data with a small amount of sample.[] A simpler method using a desiccator is described here for accessibility.

Caption: Workflow for hygroscopicity classification.

Step-by-Step Methodology:

-

Pre-treatment: Place approximately 100 mg of the salt in a tared weighing vessel. Dry the sample under vacuum at 40 °C until a constant weight is achieved. This establishes the initial dry weight.

-

Exposure: Prepare a controlled humidity environment in a sealed desiccator using a saturated salt solution. For example, a saturated solution of sodium chloride provides approximately 75% relative humidity (RH) at 25 °C. Place the weighing vessel with the dried sample into the desiccator.

-

Equilibration: Store the setup at a constant temperature (25 °C) for 24 hours.

-

Weighing: After 24 hours, remove the sample and immediately weigh it on an analytical balance.

-

Calculation: Calculate the percentage increase in mass using the formula: [(Final Mass - Initial Dry Mass) / Initial Dry Mass] * 100.

-

Classification:

-

Slightly hygroscopic: < 2% mass increase.

-

Hygroscopic: ≥ 2% but < 15% mass increase.

-

Very hygroscopic: ≥ 15% mass increase.

-

Deliquescent: Absorbs sufficient water to dissolve.

-

Based on literature, (S)-2-hydroxypentanedioate sodium salt is expected to be classified as "Very hygroscopic" or "Deliquescent".[2]

-

Conclusion

(S)-2-hydroxypentanedioate sodium salt is a vital research tool whose utility is deeply intertwined with its physicochemical properties. Its high aqueous solubility facilitates its use in biological assays, while its pronounced hygroscopicity demands rigorous environmental control during handling and storage to ensure data quality. The spectroscopic and acidic properties provide a clear fingerprint for identity and an understanding of its behavior in solutions of varying pH. The protocols outlined in this guide provide a framework for researchers to reliably characterize this and other similar materials, ensuring that subsequent biological or pharmaceutical development studies are built upon a solid and reproducible foundation.

References

-

PubChem. (+-)-2-Hydroxyglutaric acid. National Center for Biotechnology Information. [Link]

-

Pharma Beginners. SOP for Hygroscopicity Testing in Powders. [Link]

-

Kim, H., et al. (2018). 900MHz 1H-/13C-NMR analysis of 2-hydroxyglutarate and other brain metabolites in human brain tumor tissue extracts. Polish Journal of Radiology. [Link]

-

Wikipedia. Sodium sulfate. [Link]

-

Cienfuegos-Pecina, E., et al. (2021). Treatment with sodium (S)-2-hydroxyglutarate prevents liver injury in an ischemia-reperfusion model in female Wistar rats. PeerJ. [Link]

-

Radiology-Assistant.nl. 2-Hydroxyglutarate as an MR spectroscopic predictor of an IDH mutation in gliomas. [Link]

-

PubChem. Sodium Sulfate. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Hydroxyglutarate(1-). National Center for Biotechnology Information. [Link]

-

ScienceMadness Wiki. Sodium sulfate. [Link]

-

Wikipedia. Sodium sulfide. [Link]

-

Kumar, S., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Journal of Pharmaceutical Sciences. [Link]

-

Pseudomonas Aeruginosa Metabolome Database. D-2-Hydroxyglutaric acid (PAMDB000155). [Link]

-

Weinberg, S. E., et al. (2019). The two enantiomers of 2-hydroxyglutarate differentially regulate cytotoxic T cell function. Cell Metabolism. [Link]

-

Human Metabolome Database. L-2-Hydroxyglutaric acid spectrum. [Link]

-

Interchim. Sodium Sulfate Technical Data Sheet. [Link]

-

Bal, W., & Gryff-Keller, A. (2002). 1H and 13C NMR study of 2-hydroxyglutaric acid and its lactone. Magnetic Resonance in Chemistry. [Link]

-

ResearchGate. (PDF) Hygroscopicity categorization of pharmaceutical solids by gravimetric sorption analysis: A systematic approach. [Link]

-

Choi, C., et al. (2012). 2-hydroxyglutarate detection by magnetic resonance spectroscopy in subjects with IDH-mutated gliomas. Nature Medicine. [Link]

-

Scribd. Hygroscopicity in Pharmaceuticals: Overview. [Link]

-

Tyrakis, P. A., et al. (2016). S-2-hydroxyglutarate regulates CD8+ T-lymphocyte fate. Nature. [Link]

-

Rupa Health. 3-Hydroxyglutaric Acid. [Link]

-

PubChem. L-2-Hydroxyglutaric acid. National Center for Biotechnology Information. [Link]

-

Mayo Clinic Laboratories. 2-Hydroxyglutaric Acid Chiral Analysis, Quantitative, Random, Urine. [Link]

Sources

- 1. (+-)-2-Hydroxyglutaric acid | C5H8O5 | CID 43 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Treatment with sodium (S)-2-hydroxyglutarate prevents liver injury in an ischemia-reperfusion model in female Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. S-2-hydroxyglutarate regulates CD8+ T-lymphocyte fate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. (RS)-2-Hydroxyglutaric acid disodium salt | Tocris Bioscience [tocris.com]

- 6. P. aeruginosa Metabolome Database: D-2-Hydroxyglutaric acid (PAMDB000155) [pseudomonas.umaryland.edu]

- 7. medchemexpress.com [medchemexpress.com]

- 8. isotope.com [isotope.com]

- 9. asiapharmaceutics.info [asiapharmaceutics.info]

- 10. researchgate.net [researchgate.net]

A Technical Guide to Sodium (S)-2-hydroxypentanedioate (L-2-Hydroxyglutarate) in Cellular Metabolism: From Physiological Regulator to Oncometabolite

Abstract: Sodium (S)-2-hydroxypentanedioate, more commonly known as L-2-hydroxyglutarate (L-2HG), has emerged from relative obscurity to become a metabolite of significant interest in cellular metabolism, epigenetics, and oncology. Once considered a mere product of enzymatic infidelity, L-2HG is now recognized as a potent signaling molecule and oncometabolite. Its accumulation, driven by specific genetic and microenvironmental cues, can profoundly alter cellular fate and function. This guide provides an in-depth technical exploration of L-2HG's role in cellular metabolism, detailing its biosynthesis, degradation, and mechanism of action. We will dissect its function as a competitive inhibitor of α-ketoglutarate-dependent dioxygenases and the downstream consequences for epigenetic regulation and cellular responses to hypoxia. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of L-2HG's biology and its implications for human health and disease.

The Metabolic Provenance of L-2-Hydroxyglutarate

L-2-hydroxyglutarate (L-2HG) is the (S) enantiomer of 2-hydroxyglutarate, a five-carbon dicarboxylic acid structurally analogous to the tricarboxylic acid (TCA) cycle intermediate, α-ketoglutarate (α-KG).[1] Unlike its counterpart, D-2-hydroxyglutarate (D-2HG), which is primarily generated by neomorphic mutations in isocitrate dehydrogenase (IDH) 1 and 2, L-2HG is produced under specific physiological and pathological conditions by the promiscuous activity of endogenous enzymes.[2][3]

Biosynthesis: An Act of Enzymatic Promiscuity

Under normal physiological conditions, the intracellular concentration of L-2HG is kept low. However, its production is significantly enhanced under conditions of hypoxia (oxygen limitation) and acidosis (acidic pH).[2][4] The primary enzymes responsible for this synthesis are lactate dehydrogenase (LDHA) and malate dehydrogenase (MDH), which normally catalyze other core metabolic reactions.[1][2]

These enzymes promiscuously utilize α-KG as an alternative substrate, reducing it to L-2HG in an NADH-dependent reaction.[1][3] Several factors drive this non-canonical reaction:

-

Increased Substrate Availability: Hypoxia can lead to an increase in the intracellular pool of α-KG, a primary carbon source for L-2HG production.[1][2]

-

Redox State: An elevated NADH/NAD+ ratio, characteristic of hypoxic conditions, thermodynamically favors the reduction of α-KG to L-2HG.[1]

-

Acidic pH: An acidic microenvironment, often coupled with hypoxia in tumors, enhances the catalytic efficiency of LDHA and MDH in producing L-2HG.[4][5] This is because an acidic pH promotes a protonated form of α-KG that binds more effectively to the active site of these enzymes.[5]

Degradation: The Metabolite Repair Pathway

To prevent its potentially deleterious accumulation, cells possess a dedicated metabolite repair enzyme, L-2-hydroxyglutarate dehydrogenase (L2HGDH).[6] This mitochondrial enzyme catalyzes the oxidation of L-2HG back to α-KG, thus completing a metabolic cycle and maintaining homeostasis.[6][7] The function of L2HGDH is critical; its inactivation through genetic mutation or downregulation is a key event in pathologies associated with L-2HG accumulation.[1][7] In certain cancers, such as clear cell renal cell carcinoma (ccRCC), L2HGDH acts as a tumor suppressor, and its loss is associated with malignant progression and poor prognosis.[1][7]

Caption: Metabolic pathway of L-2-hydroxyglutarate (L-2HG) synthesis and degradation.

The Core Mechanism: Competitive Inhibition of α-KG-Dependent Dioxygenases

The central role of L-2HG in cellular signaling stems from its structural mimicry of α-KG. This resemblance allows it to act as a competitive inhibitor of a large family of over 70 enzymes known as α-KG-dependent dioxygenases.[2][8] These enzymes are critical regulators of diverse cellular processes, including epigenetic modifications and oxygen sensing.[1][5]

By binding to the α-KG active site, L-2HG blocks the normal function of these enzymes, leading to significant downstream consequences.[1][8][9] L-2HG is often a more potent inhibitor of these enzymes than its D-2HG counterpart.[1]

Epigenetic Reprogramming

Two major classes of α-KG-dependent dioxygenases targeted by L-2HG are histone demethylases and the Ten-Eleven Translocation (TET) family of DNA hydroxylases.[1][10]

-

Histone Demethylases: L-2HG inhibits Jumonji C (JmjC) domain-containing histone demethylases, leading to a state of histone hypermethylation (e.g., H3K9 methylation).[1][10] This altered histone code can result in changes to chromatin structure and gene expression.

-

TET DNA Hydroxylases: Inhibition of TET enzymes by L-2HG impairs the conversion of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), a key step in active DNA demethylation.[1] This leads to a global DNA hypermethylation phenotype, which can silence tumor suppressor genes and drive oncogenesis.[1][11][12]

Adaptation to Hypoxia

L-2HG plays a crucial role in the cellular response to low oxygen. It inhibits the prolyl hydroxylase domain (PHD) enzymes, which are α-KG-dependent dioxygenases that target the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) for degradation.[5] By inhibiting PHDs, L-2HG stabilizes HIF-1α, allowing it to accumulate and activate the transcription of genes involved in angiogenesis, glycolysis, and other adaptive responses to hypoxia.[4][5] This establishes a feed-forward loop where hypoxia induces L-2HG, which in turn reinforces the hypoxic response.

Sources

- 1. Frontiers | The Roles of 2-Hydroxyglutarate [frontiersin.org]

- 2. portlandpress.com [portlandpress.com]

- 3. researchgate.net [researchgate.net]

- 4. L-2-Hydroxyglutarate production arises from noncanonical enzyme function at acidic pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. L-2-hydroxyglutarate production arises from non-canonical enzyme function at acidic pH - PMC [pmc.ncbi.nlm.nih.gov]

- 6. L-2-hydroxyglutarate dehydrogenase - Wikipedia [en.wikipedia.org]

- 7. The Roles of 2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oncometabolite 2-hydroxyglutarate is a competitive inhibitor of α-ketoglutarate-dependent dioxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Oncometabolite D-2-Hydroxyglutarate enhances gene silencing through inhibition of specific H3K36 histone demethylases | eLife [elifesciences.org]

- 11. The oncometabolite D-2-hydroxyglutarate promotes DNA hypermethylation at lineage-specific enhancers controlling microglial activation in IDHmut gliomas | bioRxiv [biorxiv.org]

- 12. The oncometabolite D-2-hydroxyglutarate promotes DNA hypermethylation at lineage-specific enhancers controlling microglial activation in IDHmut gliomas | bioRxiv [biorxiv.org]

An In-Depth Technical Guide to the Stereospecific Properties of (S)-2-Hydroxypentanedioate

Prepared by: Gemini, Senior Application Scientist

Abstract

(S)-2-Hydroxypentanedioate, more commonly known in biochemical literature as L-2-hydroxyglutarate (L-2-HG), is a chiral metabolite whose stereospecific synthesis, recognition, and degradation are of critical importance in cellular metabolism and pathophysiology. The presence of a chiral center at the second carbon results in two distinct enantiomers, (S) and (R), which have profoundly different biological activities and metabolic fates. This technical guide provides an in-depth exploration of the stereospecific properties of the (S)-enantiomer, from the molecular basis of its enzymatic recognition to its stereoselective synthesis and analytical separation. We will delve into the causality behind experimental choices in its study and highlight its emerging role as a crucial chiral building block for drug development professionals.

Introduction: The Significance of Chirality in 2-Hydroxyglutarate

2-Hydroxyglutarate (2-HG) is a structural analog of the key Krebs cycle intermediate, α-ketoglutarate (α-KG).[1] The defining feature of 2-HG is the chiral carbon at the C-2 position, giving rise to two enantiomers: (S)-2-hydroxypentanedioate (L-2-HG) and (R)-2-hydroxypentanedioate (D-2-HG).[2][3] In biological systems, these are not interchangeable molecules; they are synthesized by different enzymes, degraded by stereospecific dehydrogenases, and are associated with distinct physiological and pathological states.

The (R)-enantiomer, D-2-HG, has gained significant attention as an oncometabolite, produced at high levels by cancer cells harboring mutations in the isocitrate dehydrogenase 1/2 (IDH1/2) enzymes.[4] In contrast, the (S)-enantiomer, L-2-HG, is the focal point of this guide. It is typically a low-abundance metabolite, but its accumulation, often due to genetic defects or specific metabolic conditions like hypoxia, has significant consequences.[1][2] The rare autosomal recessive neurometabolic disorder, L-2-hydroxyglutaric aciduria (L-2-HGA), is caused by mutations in the L2HGDH gene and is characterized by a massive accumulation of L-2-HG, leading to progressive damage to the brain.[5][6][7]

This guide will illuminate the properties of the (S)-enantiomer, demonstrating how its specific three-dimensional structure dictates its biological interactions and utility.

Stereospecificity in Biological Systems: Synthesis and Degradation

The cellular concentration of L-2-HG is tightly regulated by a balance of stereospecific synthesis and degradation. Unlike its D-enantiomer, which is primarily linked to neomorphic IDH mutations, L-2-HG arises from the "promiscuous" or non-canonical activity of other metabolic enzymes.

Biosynthesis: Promiscuous Enzymatic Reduction

Under specific metabolic conditions, such as hypoxia or acidic pH, certain dehydrogenases can mistakenly recognize α-ketoglutarate as a substrate and reduce it to L-2-HG.[2] The primary enzymes implicated in this stereospecific conversion are Lactate Dehydrogenase (LDHA) and Malate Dehydrogenase (MDH) .[1][2]

-

Causality: The shift towards L-2-HG production is driven by changes in substrate and cofactor availability. During hypoxia, a high NADH/NAD+ ratio and an accumulation of α-KG (derived from glutamine) create a favorable thermodynamic environment that "pushes" LDHA and MDH to catalyze this alternative reaction.[1] The acidic microenvironment of tumors further enhances this process by promoting a protonated form of α-KG that fits better into the active site of LDHA.[2]

Caption: Metabolic pathway of (S)-2-hydroxypentanedioate (L-2-HG).

Degradation: The Role of L-2-Hydroxyglutarate Dehydrogenase (L2HGDH)

The primary mechanism for clearing L-2-HG from the cell is its oxidation back to α-KG, a reaction catalyzed exclusively by the FAD-dependent enzyme L-2-hydroxyglutarate dehydrogenase (L2HGDH) .[5][6][8][9] This mitochondrial enzyme acts as a crucial "metabolite repair" system, preventing the accumulation of a potentially toxic compound.[10] Its function is strictly stereospecific, showing high activity for the L-enantiomer and negligible activity towards D-2-HG.[8] The loss of L2HGDH function is the direct cause of L-2-HGA.[7]

The Molecular Basis of Stereoselective Recognition: L2HGDH Active Site

The remarkable stereospecificity of L2HGDH can be explained by the precise three-dimensional architecture of its active site. Crystallographic studies have revealed that the enzyme consists of an FAD-binding domain and a substrate-binding domain, with the active site located at their interface.[6][8]

The binding pocket is exquisitely shaped to accommodate the (S)-configuration of L-2-HG. Key amino acid residues form a network of hydrogen bonds and electrostatic interactions with the substrate's carboxyl and hydroxyl groups.

-

Substrate Binding: The C1-carboxyl group of L-2-HG forms critical hydrogen bonds with residues such as Arg388 and Tyr134 (in Drosophila melanogaster L2HGDH), while the C5-carboxyl group interacts with another set of polar residues.

-

Stereochemical Checkpoint: The C2-hydroxyl group is positioned by interactions with residues like Gln184 and His434. This precise positioning orients the C2-hydrogen atom directly towards the isoalloxazine ring of the FAD cofactor, facilitating hydride transfer for the oxidation reaction.

-

Exclusion of the (R)-Enantiomer: The (R)-enantiomer (D-2-HG) cannot bind productively because its C2-hydroxyl group would be oriented away from the necessary stabilizing residues, and the C2-hydrogen would not be correctly positioned for hydride transfer to FAD. This steric and electronic mismatch effectively prevents its oxidation.

Caption: Key interactions in the L2HGDH active site with L-2-HG.

Stereoselective Synthesis Strategies

The production of enantiomerically pure (S)-2-hydroxypentanedioate is essential for its use as a research standard and as a chiral building block in pharmaceutical synthesis.[11][][13] Both enzymatic and asymmetric chemical synthesis routes can be employed.

Enzymatic Synthesis

This approach leverages the inherent stereoselectivity of enzymes. A common strategy is the stereospecific reduction of the prochiral ketone in α-ketoglutarate.

-

Methodology: A dehydrogenase with a preference for producing the (S)-enantiomer, such as certain engineered or naturally occurring lactate or malate dehydrogenases, is used. The reaction is driven by a stoichiometric amount of a hydride donor, typically NADH.

-

Causality (Why this works): The enzyme's active site acts as a chiral environment. It binds the flat α-ketoglutarate molecule in a specific orientation, exposing one face of the ketone preferentially to the NADH cofactor, leading to the addition of a hydride from only one direction and thus forming the (S)-chiral center.

This protocol is a representative example based on established biochemical principles.

-

Reaction Buffer Preparation: Prepare a 100 mM potassium phosphate buffer, pH 7.0, containing 2 mM MgCl₂.

-

Reaction Mixture Assembly: In a temperature-controlled vessel at 30°C, combine:

-

α-ketoglutarate (substrate) to a final concentration of 50 mM.

-

NADH (cofactor) to a final concentration of 60 mM (1.2 equivalents).

-

Purified lactate dehydrogenase (LDHA) or other suitable reductase (e.g., 10-20 units/mL).

-

-

Initiation and Monitoring: Initiate the reaction by adding the enzyme. Monitor the reaction progress by observing the decrease in absorbance at 340 nm, which corresponds to the consumption of NADH.

-

Reaction Quench: Once the reaction has reached completion (no further change in A340), quench the reaction by adding an equal volume of ice-cold acetonitrile or by acidification to pH < 2 with HCl.

-

Purification: Centrifuge to remove the precipitated enzyme. The supernatant can be purified using anion-exchange chromatography to isolate the negatively charged (S)-2-hydroxypentanedioate from unreacted components.

-

Validation: Confirm the product identity and determine enantiomeric excess using the analytical methods described in Section 5.

Asymmetric Chemical Synthesis

Chemical methods offer scalability and flexibility. A primary strategy involves the asymmetric hydrogenation of a suitable precursor.

-

Methodology: A common route involves the synthesis of an unsaturated precursor, such as 2-hydroxy-2-pentenedioate, followed by asymmetric hydrogenation. This step uses a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine ligand (e.g., DuPHOS or BINAP).[14]

-

Causality (Why this works): The chiral ligand coordinates to the metal center, creating a chiral catalytic complex. The substrate coordinates to this complex in a sterically favored orientation, forcing the addition of hydrogen across the double bond to occur from a specific face, thereby generating the desired (S)-stereocenter with high enantiomeric excess.[13]

Caption: Workflow for stereoselective synthesis of (S)-2-hydroxypentanedioate.

Analytical Methodologies for Enantiomeric Discrimination

Distinguishing and quantifying (S)-2-HG from its (R)-enantiomer is a critical analytical challenge. Since enantiomers have identical physical properties (melting point, boiling point, solubility in achiral solvents), specialized techniques are required.[3]

Chiral High-Performance Liquid Chromatography (HPLC)

Direct separation using chiral HPLC is a powerful and widely used method.[15] This technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer.

-

Mechanism of Separation: The CSP contains a chiral selector (e.g., a cyclodextrin, polysaccharide, or protein) that forms transient, diastereomeric complexes with the enantiomers. The difference in the stability of these complexes leads to different retention times, allowing for their separation. For acidic compounds like 2-HG, CSPs that operate on ion-exchange principles are also highly effective.[15][16]

LC-Mass Spectrometry (LC-MS) with Chiral Derivatization

An alternative, indirect approach is often used for enhanced sensitivity and for matrices where direct chiral separation is difficult.[17]

-

Workflow:

-

Derivatization: The mixture of (S)- and (R)-2-HG is reacted with a chiral derivatizing agent, such as diacetyl-L-tartaric anhydride (DATAN).[3]

-

Diastereomer Formation: This reaction converts the pair of enantiomers into a pair of diastereomers.

-

Separation: Diastereomers have different physical properties and can be readily separated using standard (achiral) reversed-phase liquid chromatography.

-

Detection: The separated diastereomers are then detected and quantified using a mass spectrometer, providing high sensitivity and specificity.[17]

-

| Method | Principle | Advantages | Disadvantages | Typical Application |

| Chiral HPLC-UV | Direct separation on a Chiral Stationary Phase (CSP). | Direct analysis, no derivatization needed; good for purity checks. | Lower sensitivity than MS; method development can be extensive. | Quality control of synthesized chiral building blocks. |

| Chiral LC-MS | Direct separation on a CSP with mass spectrometric detection. | High sensitivity and selectivity; direct quantification. | Cost of specialized chiral columns and MS instrumentation. | Metabolomics, analysis of biological samples. |

| LC-MS with Derivatization | Conversion to diastereomers with a chiral agent, followed by achiral LC-MS.[3][17] | Excellent sensitivity; uses standard LC columns; robust. | Indirect method; requires an extra sample preparation step. | Quantification of low-level enantiomers in complex matrices (e.g., cell extracts, plasma). |

Applications in Drug Discovery and Research

The stereochemically pure form of (S)-2-hydroxypentanedioate is a valuable tool for researchers and drug development professionals.

-

Chiral Building Block: As a bifunctional molecule with a hydroxyl group and two carboxyl groups, it serves as a versatile chiral synthon.[11][][18] Its defined stereochemistry can be transferred to a more complex target molecule, which is critical since the biological activity of many drugs is dependent on a single enantiomer. The use of enantiopure starting materials avoids costly and difficult chiral separations later in the synthesis.

-

Research Standard: Purified L-2-HG is essential for use as an analytical standard to accurately identify and quantify the metabolite in biological samples. This is crucial for research into L-2-HGA, cancer metabolism, and hypoxia.

-

Enzyme Inhibitor Studies: L-2-HG and its derivatives can be used to probe the active sites of α-KG-dependent dioxygenases. While less potent than D-2-HG, L-2-HG also has inhibitory activity against these enzymes, which play roles in epigenetics and cellular signaling. Studying these interactions helps in understanding metabolic regulation and can inform the design of novel enzyme inhibitors.

Conclusion

The stereospecific properties of (S)-2-hydroxypentanedioate are not mere chemical curiosities; they are central to its biological function and its utility in science. The precise three-dimensional arrangement of its atoms dictates its synthesis by promiscuous dehydrogenases, its exclusive recognition and degradation by L2HGDH, and its potential as a chiral building block for creating stereochemically defined pharmaceuticals. A thorough understanding of the principles governing its stereoselective synthesis, analysis, and biological interactions is indispensable for researchers in metabolism, oncology, and medicinal chemistry. The self-validating protocols for its analysis and the logic-driven approaches to its synthesis provide a robust framework for harnessing the unique properties of this important chiral molecule.

References

-

Structure and biochemical characterization of l-2-hydroxyglutarate dehydrogenase and its role in the pathogenesis of l-2-hydroxyglutaric aciduria. (n.d.). PubMed. [Link]

-

Ahmad, S., & Sutherland, A. (2012). Stereoselective synthesis of hydroxylated 3-aminoazepanes using a multi-bond forming, three-step tandem process. Organic & Biomolecular Chemistry, 10, 8251. [Link]

-

Synthesis of Chiral Building Blocks for Use in Drug Discovery. (n.d.). National Center for Biotechnology Information. [Link]

-

L-2-hydroxyglutarate production arises from non-canonical enzyme function at acidic pH. (n.d.). Nature Chemical Biology. [Link]

-

Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry. (2016). PubMed. [Link]

-

Cohen, Y., Toledano, D., & Marek, I. (2022). Stereoselective Synthesis of Polysubstituted Spiropentanes. Journal of the American Chemical Society, 144, 16732-16736. [Link]

-

Utilization of a-Ketoglutarate for Synthesis of 2-Hydroxyglutarate Oncometabolite Promotes Catabolic Flexibility, Redox Perturbation and Mitochondrial Activity That Supports Chemoresistance in IDH1 Mutant Acute Myeloid Leukemia. (2017). ASH Publications. [Link]

-

Stereochemistry and Charged State Influence Effector Outcomes of d-2-Hydroxyglutarate Dehydrogenase Ligands. (2025). Biochemistry. [Link]

-

Synthesis of Chiral Building Blocks for Use in Drug Discovery. (2004). Molecules, 9, 407. [Link]

-

Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry. (2016). National Center for Biotechnology Information. [Link]

-

L-2-hydroxyglutarate dehydrogenase. (n.d.). Wikipedia. [Link]

-

Application of chiral building blocks to the synthesis of drugs. (n.d.). [Link]

-

L2HGDH gene. (n.d.). MedlinePlus. [Link]

-

Synthesis of [1‐13C‐5‐12C]‐alpha‐ketoglutarate enables noninvasive detection of 2‐hydroxyglutarate. (2025). ResearchGate. [Link]

-

Stereoselective Synthesis of Polysubstituted Spiropentanes. (n.d.). National Center for Biotechnology Information. [Link]

-

Structure and biochemical characterization of l-2-hydroxyglutarate dehydrogenase and its role in the pathogenesis of l-2-hydroxyglutaric aciduria. (2023). Journal of Biological Chemistry. [Link]

-

Synthesis of [1-13C-5-12C]-alpha-ketoglutarate enables non-invasive detection of 2-hydroxyglutarate. (n.d.). National Center for Biotechnology Information. [Link]

-

Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. (n.d.). ResearchGate. [Link]

-

Stereochemistry and Charged State Influence Effector Outcomes of d-2-Hydroxyglutarate Dehydrogenase Ligands. (2025). PubMed. [Link]

-

L2HGDH Gene - L-2-Hydroxyglutarate Dehydrogenase. (n.d.). GeneCards. [Link]

-

The Roles of 2-Hydroxyglutarate. (n.d.). Frontiers in Oncology. [Link]

-

A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. [Link]

-

Structure, substrate specificity, and catalytic mechanism of human D-2-HGDH and insights into pathogenicity of disease-associated mutations. (2021). National Institutes of Health. [Link]

-

Synthesis of chiral building blocks for use in drug discovery. (n.d.). PubMed. [Link]

-

An overview of L-2-hydroxyglutarate dehydrogenase gene (L2HGDH) variants: a genotype-phenotype study. (n.d.). PubMed. [Link]

Sources

- 1. Frontiers | The Roles of 2-Hydroxyglutarate [frontiersin.org]

- 2. L-2-hydroxyglutarate production arises from non-canonical enzyme function at acidic pH - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. medlineplus.gov [medlineplus.gov]

- 6. Structure and biochemical characterization of l-2-hydroxyglutarate dehydrogenase and its role in the pathogenesis of l-2-hydroxyglutaric aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An overview of L-2-hydroxyglutarate dehydrogenase gene (L2HGDH) variants: a genotype-phenotype study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure and biochemical characterization of l-2-hydroxyglutarate dehydrogenase and its role in the pathogenesis of l-2-hydroxyglutaric aciduria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. genecards.org [genecards.org]

- 10. L-2-hydroxyglutarate dehydrogenase - Wikipedia [en.wikipedia.org]

- 11. Portico [access.portico.org]

- 13. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Sodium (S)-2-Hydroxypentanedioate

Introduction and Strategic Overview

Sodium (S)-2-hydroxypentanedioate, systematically known as the disodium salt of L-α-hydroxyglutaric acid, is a pivotal metabolite whose significance extends across fundamental biochemistry to the forefront of oncological research. While structurally similar to the Krebs cycle intermediate α-ketoglutarate (α-KG), its biological role and that of its enantiomer, (R)-2-hydroxypentanedioate (D-2-HG), are dramatically divergent. In normal physiology, the (S)-enantiomer is a benign product of promiscuous enzyme activity, maintained at low levels by the dedicated enzyme L-2-hydroxyglutarate dehydrogenase (L2HGDH).[1]

However, the landscape of cellular metabolism is profoundly altered in certain cancers. Gain-of-function mutations in isocitrate dehydrogenase 1 and 2 (IDH1/2) enzymes lead to the neomorphic reduction of α-KG, producing vast quantities of the oncometabolite D-2-HG.[2][3] This accumulation competitively inhibits α-KG-dependent dioxygenases, inducing widespread epigenetic dysregulation and blocking cellular differentiation, thereby driving tumorigenesis.[3][4][5]

This critical distinction between the L- and D-enantiomers necessitates precise and reliable analytical standards for their independent quantification.[6][7] Sodium (S)-2-hydroxypentanedioate serves as this essential standard for researchers investigating metabolic pathways, developing novel cancer diagnostics, and exploring therapeutic strategies that target IDH-mutant cancers. This guide provides an in-depth examination of its chemical properties, biological context, synthesis, and analytical quantification for professionals in metabolic research and drug development.

Chemical Identity and Physicochemical Properties

The unambiguous identification of Sodium (S)-2-hydroxypentanedioate is paramount for its use as an analytical standard. It is the disodium salt of the (S)-enantiomer of 2-hydroxyglutaric acid.[8][9][10]

Chemical Structure:

-

IUPAC Name: Sodium (2S)-2-hydroxypentanedioate

-

Synonyms: Disodium (S)-2-hydroxyglutarate, L-α-Hydroxyglutaric acid disodium salt[8][11][12]

-

Chirality: The stereocenter at the C2 carbon, bearing the hydroxyl group, is in the (S) configuration.

Data Summary Table

For ease of reference, the key physicochemical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₆Na₂O₅ | [8][10][11] |

| Molecular Weight | 192.08 g/mol | [10][11] |

| CAS Number | 63512-50-5 | [8][11][12] |

| Appearance | Solid | [13] |

| Solubility | Soluble in water. Insoluble in ethanol and DMSO. | [13] |

| Storage Conditions | 2-8°C, under inert atmosphere. | [11][14] |

| Canonical SMILES | C(CC(C(=O)[O-])O)C(=O)[O-].[Na+].[Na+] | [13] |

The Dichotomy of Function: Biological Significance

The biological importance of (S)-2-hydroxypentanedioate is best understood in contrast to its enantiomer, the oncometabolite (R)-2-hydroxypentanedioate (D-2-HG). While chemically almost identical, their metabolic origins and cellular impacts are profoundly different.

-

(S)-2-HG (L-2-HG): In healthy cells, L-2-HG is generated at low levels through the "promiscuous" activity of enzymes like malate dehydrogenase (MDH) and lactate dehydrogenase (LDHA), which can mistakenly reduce α-ketoglutarate.[15] Its accumulation is prevented by the specific enzyme L-2-hydroxyglutarate dehydrogenase (L2HGDH), which oxidizes it back to α-KG. Accumulation of L-2-HG due to L2HGDH mutations is associated with the rare metabolic disorder L-2-hydroxyglutaric aciduria.[6]

-

(R)-2-HG (D-2-HG): This enantiomer is not typically produced in significant amounts in normal cells. Its dramatic accumulation is a hallmark of cancers with mutations in IDH1 or IDH2.[2][3] The mutant IDH enzyme acquires a new function: reducing α-KG to D-2-HG.[3][15] D-2-HG acts as a competitive inhibitor of numerous α-KG-dependent enzymes, including histone and DNA demethylases, leading to a hypermethylated state that promotes cancer development.[5]

This metabolic divergence is a critical area of research, making the ability to distinguish between the two enantiomers essential for diagnosing and studying IDH-mutant cancers.[7]

Caption: Metabolic pathways for the generation of L-2-HG and D-2-HG from α-ketoglutarate.

Illustrative Protocol: Stereoselective Synthesis

The synthesis of enantiomerically pure Sodium (S)-2-hydroxypentanedioate is crucial for its use as an analytical standard. While various routes exist, a common and reliable laboratory-scale approach involves the stereoselective enzymatic reduction of a prochiral precursor.

Principle: This protocol utilizes a dehydrogenase enzyme that stereoselectively reduces the ketone of α-ketoglutarate to the (S)-hydroxyl group, using NADH as a cofactor. The enzyme's chiral active site ensures the exclusive formation of the desired (S)-enantiomer.

Step-by-Step Methodology

-

Reaction Setup: In a temperature-controlled reaction vessel, prepare a buffered solution (e.g., 100 mM potassium phosphate, pH 7.0).

-

Reagent Addition: Dissolve disodium α-ketoglutarate (1.0 eq) and NADH (1.1 eq) in the buffer.

-

Initiation: Add a suitable L-2-hydroxyglutarate-producing enzyme (e.g., malate dehydrogenase, which has known promiscuous activity) to initiate the reaction.[15] Maintain constant stirring at a controlled temperature (e.g., 30°C).

-

Monitoring: Monitor the reaction progress by measuring the consumption of NADH via UV spectrophotometry at 340 nm. The reaction is complete when the absorbance at 340 nm stabilizes.

-

Quenching: Terminate the reaction by denaturing the enzyme, for example, by adding an equal volume of ice-cold methanol or by heat inactivation.

-

Purification:

-

Centrifuge the quenched reaction mixture to pellet the denatured protein.

-

Isolate the supernatant containing the product.

-

Purify the (S)-2-hydroxypentanedioate from unreacted starting material and buffer salts using anion-exchange chromatography.

-

-

Salt Formation & Isolation: Pool the product-containing fractions, adjust the pH to neutral with NaOH, and lyophilize to obtain the final product, Sodium (S)-2-hydroxypentanedioate, as a solid.

-

Validation: Confirm the identity and purity of the final compound using ¹H-NMR, ¹³C-NMR, and mass spectrometry. Enantiomeric purity should be confirmed using a chiral chromatography method (see Section 5).

Caption: Workflow for the enzymatic synthesis and purification of Sodium (S)-2-hydroxypentanedioate.

Analytical Methodologies: Chiral Quantification by LC-MS/MS

Distinguishing and quantifying the (S)- and (R)-enantiomers of 2-hydroxyglutarate in complex biological matrices is a significant analytical challenge that is typically addressed with liquid chromatography-mass spectrometry (LC-MS).[5][6]

Principle: Enantiomers have identical physical properties and thus cannot be separated by standard chromatography. Two main strategies are employed:

-

Chiral Chromatography: Uses a stationary phase (column) that is itself chiral, leading to differential interaction and retention times for the two enantiomers.

-

Chiral Derivatization: The enantiomers are reacted with a chiral derivatizing agent to form diastereomers. Diastereomers have different physical properties and can be separated on a standard (non-chiral) column.[6][16]

Step-by-Step Protocol (Chiral Derivatization Approach)

-

Sample Preparation:

-

To 100 µL of sample (e.g., plasma, cell lysate), add an internal standard solution (e.g., ¹³C-labeled 2-HG).

-

Precipitate proteins by adding 400 µL of ice-cold acetonitrile. Vortex and centrifuge at high speed (e.g., 14,000 x g for 10 min).

-

Transfer the supernatant to a new tube and dry completely under a stream of nitrogen.

-

-

Derivatization:

-

Reconstitute the dried extract in a solution containing a chiral derivatizing agent, such as (+)-O,O-diacetyl-L-tartaric anhydride (DATAN), in a suitable solvent system (e.g., pyridine/acetonitrile).[16]

-

Incubate the reaction at a controlled temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to form diastereomers.

-

-

LC-MS/MS Analysis:

-

Inject the derivatized sample onto a reverse-phase C18 column.

-

Perform chromatographic separation using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Detect and quantify the diastereomers using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

-

Data Analysis: Calculate the concentrations of (S)-2-HG and (R)-2-HG by comparing the peak area ratios of the endogenous analytes to their respective stable isotope-labeled internal standards against a calibration curve prepared with known standards, including Sodium (S)-2-hydroxypentanedioate.

Caption: General workflow for the quantification of 2-HG enantiomers using LC-MS/MS.

Applications in Research and Drug Development

Sodium (S)-2-hydroxypentanedioate is an indispensable tool for advancing our understanding of cancer metabolism and developing new therapeutic avenues.

-

Analytical Standard: Its primary role is as a certified reference material for the development and validation of analytical methods to quantify L-2-HG in biological samples. This is critical for studies aiming to differentiate the metabolic profiles of IDH-wild-type versus IDH-mutant tumors.[6][16]

-

Enzyme Kinetics: It serves as a substrate for studying the activity and kinetics of L-2-hydroxyglutarate dehydrogenase (L2HGDH), aiding in the investigation of metabolic disorders like 2-hydroxyglutaric aciduria.

-

Biomarker Research: Accurate measurement of the L-2-HG/D-2-HG ratio can serve as a powerful diagnostic or prognostic biomarker in oncology.[7][16] Research has shown that while D-2-HG is the primary oncometabolite from mutant IDH, L-2-HG can also accumulate under conditions like hypoxia and may play a role in T-cell fate decisions, adding another layer of complexity to the tumor microenvironment.[6][15]

-

Mechanism of Action Studies: By providing a clean standard for L-2-HG, researchers can investigate its specific downstream effects on cellular processes, separate from the well-documented oncogenic effects of D-2-HG.

References

-

Sodium;(2S)-2-hydroxypentanoate | C5H9NaO3 | CID 101939461 . PubChem. [Link]

-

The Roles of 2-Hydroxyglutarate . Frontiers in Oncology. [Link]

-

Metabolism, Activity, and Targeting of D-and L-2-Hydroxyglutarates . PMC - PubMed Central. [Link]

-

Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry . PMC - NIH. [Link]

-

2-Hydroxyglutarate is not a metabolite; d-2-hydroxyglutarate and l-2-hydroxyglutarate are! . PNAS. [Link]

-

Measurement of D- and L-2‑Hydroxyglutarate Enantiomers and αKG Acid by LC/MS/MS . Agilent. [Link]

-

2-Hydroxyglutarate in Cancer Cells . PMC - PubMed Central - NIH. [Link]

-

Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS . bioRxiv. [Link]

-

Metabolic functions of misunderstood D-2-hydroxyglutarate . The Innovation. [Link]

-

Quantitative Analysis of Oncometabolite 2-Hydroxyglutarate . PubMed. [Link]

Sources

- 1. biorxiv.org [biorxiv.org]

- 2. Metabolism, Activity, and Targeting of D-and L-2-Hydroxyglutarates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic functions of misunderstood D-2-hydroxyglutarate [the-innovation.org]

- 4. 2-Hydroxyglutarate in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative Analysis of Oncometabolite 2-Hydroxyglutarate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. L-α-ヒドロキシグルタル酸 二ナトリウム塩 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. L-α-ヒドロキシグルタル酸 二ナトリウム塩 - (S)-2-ヒドロキシペンタン二酸 二ナトリウム塩, 二ナトリウム (S)-2-ヒドロキシグルタラート [sigmaaldrich.com]

- 11. 63512-50-5|Sodium (S)-2-hydroxypentanedioate|BLD Pharm [bldpharm.com]

- 12. caymanchem.com [caymanchem.com]

- 13. apexbt.com [apexbt.com]

- 14. L-A-HYDROXYGLUTARIC ACID DISODIUM) price,buy L-A-HYDROXYGLUTARIC ACID DISODIUM) - chemicalbook [m.chemicalbook.com]

- 15. Frontiers | The Roles of 2-Hydroxyglutarate [frontiersin.org]

- 16. agilent.com [agilent.com]

A Comprehensive Technical Guide to the Natural Sources and Synthesis of L-2-Hydroxyglutarate

Abstract

L-2-hydroxyglutarate (L-2HG), a stereoisomer of 2-hydroxyglutarate, has emerged from relative obscurity to become a molecule of significant interest in biomedical research. Initially identified as a key metabolite in the rare neurometabolic disorder L-2-hydroxyglutaric aciduria, its roles have expanded to include cellular signaling, epigenetic regulation, and as a potential biomarker in various physiological and pathological states, including hypoxia and cancer.[1][2] This technical guide provides an in-depth exploration of the natural origins of L-2HG, from its endogenous production in mammalian systems to its presence in microbial ecosystems. Furthermore, we present a detailed overview of the synthetic methodologies available for obtaining L-2HG, encompassing both bio-based and chemical approaches. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of L-2HG's origins and the practical means of its procurement for investigative purposes.

Introduction: The Significance of L-2-Hydroxyglutarate

L-2-hydroxyglutarate is a five-carbon dicarboxylic acid that is structurally similar to the Krebs cycle intermediate α-ketoglutarate (α-KG). Its biological importance stems from its ability to act as a competitive inhibitor of α-KG-dependent dioxygenases, a large family of enzymes that play crucial roles in a variety of cellular processes, including histone and DNA demethylation, collagen synthesis, and the hypoxic response.[3][4] The accumulation of L-2HG can, therefore, have profound effects on cellular metabolism and epigenetic landscapes.

This guide is structured to provide a comprehensive understanding of L-2HG, beginning with its natural occurrences and delving into the practical aspects of its synthesis.

Natural Sources of L-2-Hydroxyglutarate

L-2HG is found in a variety of biological systems, arising from both endogenous metabolic pathways and microbial activity.

Endogenous Production in Mammalian Cells

In mammalian cells, L-2HG is primarily generated through the "promiscuous" catalytic activity of certain metabolic enzymes, most notably lactate dehydrogenase A (LDHA) and malate dehydrogenase (MDH).[3][4][5] These enzymes, which normally catalyze the reduction of pyruvate and oxaloacetate, respectively, can also reduce α-ketoglutarate to L-2HG, albeit with lower efficiency.[3][6]

The production of L-2HG is significantly enhanced under specific physiological conditions:

-

Hypoxia: In low-oxygen environments, the cellular redox state shifts, leading to an accumulation of NADH. This increased NADH/NAD+ ratio favors the reductive carboxylation of α-KG to L-2HG by LDHA and MDH.[3][7]

-

Acidosis: An acidic environment promotes the protonation of α-KG, which increases its affinity for the active site of LDHA, thereby enhancing L-2HG production.[3][4][6]

The primary metabolic precursor for endogenous L-2HG is glutamine, which is readily converted to α-KG.[8] Under normal physiological conditions, the concentration of L-2HG is kept low by the mitochondrial enzyme L-2-hydroxyglutarate dehydrogenase (L2HGDH), which oxidizes L-2HG back to α-KG.[2][9] In the inherited metabolic disorder L-2-hydroxyglutaric aciduria, mutations in the L2HGDH gene lead to a pathological accumulation of L-2HG.[2]

Figure 1: Endogenous production and degradation of L-2-hydroxyglutarate in mammalian cells.

Microbial Production

L-2HG is also a product of microbial metabolism, found in fermented foods and potentially produced by the gut microbiota.

-

Fermented Foods: Certain lactic acid bacteria, such as Lactobacillus sanfranciscensis and Lactobacillus reuteri, have been shown to produce 2-hydroxyglutarate during sourdough fermentation by utilizing α-ketoglutarate as an electron acceptor.[10] While the presence of 2-hydroxyglutarate in other fermented products like beer and wine is known, specific quantification of the L-enantiomer is not widely reported.[8][11][12]

-

Gut Microbiome: The complex ecosystem of the human gut contains a vast array of microorganisms capable of producing a diverse range of metabolites. While direct evidence for L-2HG production by specific gut commensals is an active area of research, the metabolic capabilities of many gut bacteria suggest that they could contribute to the host's L-2HG pool.

-

Engineered Microorganisms: For industrial applications, microorganisms can be genetically engineered for the large-scale production of L-2HG. For instance, Corynebacterium glutamicum, a bacterium widely used in the production of amino acids, has been successfully engineered to produce L-2HG from glucose.[9]

Synthesis of L-2-Hydroxyglutarate

The synthesis of L-2HG can be achieved through both enzymatic and chemical methods, each offering distinct advantages.

Enzymatic Synthesis

The promiscuous activity of dehydrogenases can be harnessed for the stereoselective synthesis of L-2HG. This method is advantageous due to its high specificity, yielding the desired L-enantiomer with high purity.[3][4][6]

Table 1: Key Reagents and Equipment for Enzymatic Synthesis of L-2HG

| Reagent/Equipment | Supplier | Purpose |

| α-Ketoglutaric acid disodium salt | Sigma-Aldrich | Substrate |

| NADH, disodium salt | Sigma-Aldrich | Cofactor |

| Lactate Dehydrogenase (from rabbit muscle) | Sigma-Aldrich | Biocatalyst |

| Malate Dehydrogenase (from porcine heart) | Sigma-Aldrich | Alternative Biocatalyst |

| Tris-HCl buffer | Various | Reaction buffer |

| Dowex 50W-X8 ion-exchange resin | Sigma-Aldrich | Purification |

| HPLC system with a chiral column | Various | Purity analysis and enantiomeric excess determination |

-

Reaction Setup:

-

Prepare a 100 mM Tris-HCl buffer, pH 7.5.

-

Dissolve α-ketoglutaric acid disodium salt in the Tris-HCl buffer to a final concentration of 50 mM.

-

Dissolve NADH in the Tris-HCl buffer to a final concentration of 60 mM.

-

In a reaction vessel, combine the α-ketoglutarate solution and the NADH solution.

-

-

Enzymatic Reaction:

-

Add lactate dehydrogenase (or malate dehydrogenase) to the reaction mixture to a final concentration of 10-20 units/mL.

-

Incubate the reaction at 37°C with gentle agitation for 12-24 hours.

-

Monitor the progress of the reaction by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

-

Reaction Quenching and Purification:

-

Terminate the reaction by adding an equal volume of ice-cold methanol.

-

Centrifuge the mixture to pellet the precipitated enzyme.

-

Apply the supernatant to a Dowex 50W-X8 (H+ form) column to remove unreacted starting materials and buffer salts.

-

Elute the L-2HG with deionized water.

-

Lyophilize the collected fractions to obtain the purified L-2HG.

-

-

Characterization:

-

Confirm the identity and purity of the product using NMR spectroscopy and mass spectrometry.

-

Determine the enantiomeric excess using chiral HPLC.[13]

-

Figure 2: Workflow for the enzymatic synthesis of L-2-hydroxyglutarate.

Chemical Synthesis

Chemical synthesis offers a scalable approach to produce L-2HG, although it may require more complex procedures to achieve high enantiomeric purity. A common strategy involves the stereoselective reduction of a prochiral precursor or the use of a chiral starting material. One plausible route starts from the readily available and chiral L-glutamic acid.

This protocol is adapted from the synthesis of related hydroxy acids and represents a viable, though not exhaustively optimized, route.[14]

-

Diazotization of L-Glutamic Acid:

-

Dissolve L-glutamic acid in an aqueous solution of a weak acid (e.g., acetic acid).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO2) dropwise while maintaining the temperature at 0°C. This reaction will generate nitrous acid in situ, which will convert the primary amine of glutamic acid to a diazonium salt.

-

The unstable diazonium salt will then decompose, releasing nitrogen gas and forming a carbocation, which is subsequently attacked by water to yield L-2-hydroxyglutaric acid.

-

-

Work-up and Purification:

-

After the reaction is complete, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or by column chromatography on silica gel.

-

-

Characterization:

-

Confirm the structure and purity of the synthesized L-2HG using NMR, IR, and mass spectrometry.

-

Verify the stereochemical integrity using polarimetry or chiral chromatography.

-

Table 2: Comparison of Synthesis Methods

| Feature | Enzymatic Synthesis | Chemical Synthesis |

| Stereoselectivity | Excellent (typically >99% ee) | Variable, depends on the specific method |

| Reaction Conditions | Mild (physiological pH and temperature) | Can involve harsh reagents and temperatures |

| Scalability | Can be challenging for very large scales | Generally more scalable |

| Purification | Often simpler due to high specificity | May require more extensive purification |

| Cost | Enzymes and cofactors can be expensive | Reagents may be less expensive, but process can be complex |

Analysis and Characterization of L-2-Hydroxyglutarate

Accurate quantification and characterization of L-2HG are crucial for research applications. Due to the presence of its stereoisomer, D-2-hydroxyglutarate, methods that can distinguish between the two are essential.

-

Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques for the detection and quantification of L-2HG.[5][15][16][17]

-

Chiral Chromatography: To separate L-2HG from D-2HG, chiral chromatography columns are employed in both GC and LC systems.[13]

-

Derivatization: Derivatization with a chiral reagent, such as diacetyl-L-tartaric anhydride (DATAN), can be used to form diastereomers that are separable on a standard achiral column.[15][16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can be used to confirm the identity of the synthesized L-2HG.

Conclusion

L-2-hydroxyglutarate is a metabolite of growing importance with diverse biological roles. Understanding its natural sources, from endogenous production to microbial synthesis, provides a crucial context for its physiological and pathological significance. For researchers investigating the functions of L-2HG, a reliable supply of this molecule is essential. This guide has detailed both enzymatic and chemical synthesis strategies, providing the theoretical background and practical protocols to enable its production in a laboratory setting. The choice of synthesis method will depend on the specific requirements of the research, including the desired scale, purity, and available resources. With the methodologies outlined herein, the scientific community is better equipped to explore the multifaceted roles of L-2-hydroxyglutarate in health and disease.

References

- Intlekofer, A. M., & Thompson, C. B. (2017). L-2-hydroxyglutarate production arises from non-canonical enzyme function at acidic pH.

- Rzem, R., et al. (2004). A gene encoding a putative FAD-dependent L-2-hydroxyglutarate dehydrogenase is mutated in L-2-hydroxyglutaric aciduria. Proceedings of the National Academy of Sciences, 101(48), 16849-16854.

- Haupka, L. C., et al. (2021). Fermentative Production of l-2-Hydroxyglutarate by Engineered Corynebacterium glutamicum via Pathway Extension of l-Lysine Biosynthesis. Frontiers in Bioengineering and Biotechnology, 9, 644963.

- Dowdy, T., & Larion, M. (2024).

- Struys, E. A., et al. (2004). Determination of D- and L-2-hydroxyglutarate in urine by stable-isotope-dilution liquid chromatography-tandem mass spectrometry after derivatization with diacetyl-L-tartaric anhydride. Clinical chemistry, 50(8), 1391-1395.

- Mullen, A. R., et al. (2016). Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry. Journal of Visualized Experiments, (114), 54383.

- Nadtochiy, S. M., et al. (2017). L-2-hydroxyglutarate production arises from noncanonical enzyme function at acidic pH.

- Steenweg, M. E., et al. (2010). L-2-hydroxyglutaric aciduria. In GeneReviews®.

- Chen, B., et al. (2011). Asymmetric synthesis of chiral alcohols and amino acids for development of pharmaceuticals. Biocatalysis and Agricultural Biotechnology, 1(1), 1-13.

- Vermeulen, N., et al. (2010). Metabolic pathway of α-ketoglutarate in Lactobacillus sanfranciscensis and Lactobacillus reuteri during sourdough fermentation. Journal of Applied Microbiology, 109(3), 857-867.

-

ScienceDaily. (2025). Four strange secrets scientists just found in beer and wine. Retrieved from [Link]

- Cooper, A. J., & Meister, A. (2014). The enzymology of 2-hydroxyglutarate, 2-hydroxyglutaramate and 2-hydroxysuccinamate and their relationship to oncometabolites. The FASEB Journal, 28(11), 4587-4596.

- Intlekofer, A. M., et al. (2015).

- Patel, R. N. (2008). Biocatalysis as a useful tool in asymmetric synthesis: an assessment of recently granted patents (2004–2007).

- van der Gaag, M. S., et al. (2000). Moderate consumption of beer, red wine and spirits has counteracting effects on plasma antioxidants in middle-aged men. European journal of clinical nutrition, 54(7), 586-591.

- Stuani, L., et al. (2017). Utilization of a-Ketoglutarate for Synthesis of 2-Hydroxyglutarate Oncometabolite Promotes Catabolic Flexibility, Redox Perturbation and Mitochondrial Activity That Supports Chemoresistance in IDH1 Mutant Acute Myeloid Leukemia. Blood, 130(Supplement 1), 133.

- Intlekofer, A. M., & Thompson, C. B. (2017). L-2-Hydroxyglutarate production arises from noncanonical enzyme function at acidic pH.

- Kaur, J., et al. (2020). Optimization of Β-Galactosidase Produced by a Potential Lactic Acid Bacteria Lactobacillus casei MB2 Isolated from. International Journal of Current Microbiology and Applied Sciences, 9(6), 2319-2326.

- Kanazawa University. (2019).

- Chen, Z., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 808930.

- UC Davis. (2018). Lactobacillus fructivorans. Viticulture and Enology.

- Hall, M. (2021). Enzymatic strategies for asymmetric synthesis. RSC Chemical Biology, 2(4), 958-975.

- Wise, D. R., et al. (2011).

Sources

- 1. researchgate.net [researchgate.net]

- 2. In Silico Analysis of the L-2-Hydroxyglutarate Dehydrogenase Gene Mutations and Their Biological Impact on Disease Etiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. L-2-hydroxyglutarate production arises from non-canonical enzyme function at acidic pH - PMC [pmc.ncbi.nlm.nih.gov]

- 4. L-2-Hydroxyglutarate production arises from noncanonical enzyme function at acidic pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. static1.squarespace.com [static1.squarespace.com]

- 7. Hypoxia Induces Production of L-2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Wine, Beer, Alcohol and Polyphenols on Cardiovascular Disease and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fermentative Production of l-2-Hydroxyglutarate by Engineered Corynebacterium glutamicum via Pathway Extension of l-Lysine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolic pathway of α-ketoglutarate in Lactobacillus sanfranciscensis and Lactobacillus reuteri during sourdough fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sciencedaily.com [sciencedaily.com]

- 12. researchgate.net [researchgate.net]

- 13. 2-Hydroxyglutarates Analysis by LCMS [sigmaaldrich.com]

- 14. The Enzymology of 2-Hydroxyglutarate, 2-Hydroxyglutaramate and 2-Hydroxysuccinamate and Their Relationship to Oncometabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. biorxiv.org [biorxiv.org]

- 17. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Toxicological Profile of (S)-2-Hydroxypentanedioate and Its Salts

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Molecule at the Crossroads of Metabolism and Epigenetics

(S)-2-Hydroxypentanedioate, also known as L-2-hydroxyglutarate (L-2HG), is an endogenous metabolite that has garnered significant scientific attention for its role as an "oncometabolite" and its association with the rare neurometabolic disorder, L-2-hydroxyglutaric aciduria (L-2HGA). While its pathophysiological implications are increasingly understood, a comprehensive toxicological profile based on standardized regulatory guidelines is notably absent. This guide provides a detailed overview of the known biological and potential toxicological effects of (S)-2-hydroxypentanedioate and its salts. By synthesizing the available scientific literature, this document aims to equip researchers and drug development professionals with the critical knowledge needed to assess the safety of this molecule and to design appropriate toxicological evaluations. We will delve into its mechanism of action, what can be inferred from its role in disease, and the standard methodologies required for a thorough toxicological assessment.

Chemical Identity and Metabolic Context

(S)-2-Hydroxypentanedioate is the chiral S-enantiomer of 2-hydroxyglutarate. It is a five-carbon dicarboxylic acid that is structurally similar to the Krebs cycle intermediate, α-ketoglutarate (α-KG)[1][2]. In healthy cells, L-2HG is present at low levels and is produced by the "promiscuous" activity of enzymes such as malate dehydrogenase and lactate dehydrogenase on α-KG[1][2]. Its degradation is primarily mediated by the mitochondrial enzyme L-2-hydroxyglutarate dehydrogenase (L2HGDH)[1][2][3].

The salts of (S)-2-hydroxypentanedioate, such as the disodium salt, are often used in experimental settings for their increased solubility in aqueous solutions.

Figure 1: Metabolic pathway of (S)-2-hydroxypentanedioate (L-2HG).

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

A comprehensive ADME profile for (S)-2-hydroxypentanedioate is not available in the public domain. However, insights can be drawn from its physicochemical properties and its role in the metabolic disorder L-2HGA. As a small, water-soluble organic acid, it is likely to be absorbed from the gastrointestinal tract and distributed via the bloodstream. In individuals with L-2HGA, elevated levels of L-2HG are found in the urine, plasma, and cerebrospinal fluid, indicating that it can cross the blood-brain barrier[1][2]. Its primary metabolic pathway is its oxidation back to α-ketoglutarate by L2HGDH[1][2][3]. When L2HGDH is deficient, L-2HG accumulates and is excreted in the urine. The toxicokinetics of its salts would be expected to be similar to the parent acid following dissociation.

Primary Mechanism of Toxicity: Inhibition of α-Ketoglutarate-Dependent Dioxygenases

The principal mechanism underlying the biological effects of (S)-2-hydroxypentanedioate is its action as a competitive inhibitor of α-KG-dependent dioxygenases[4]. This family of enzymes plays a crucial role in a wide range of cellular processes, including epigenetic regulation and collagen synthesis.

Epigenetic Alterations

L-2HG can inhibit histone demethylases (KDMs) and the TET family of DNA hydroxylases, leading to widespread changes in histone and DNA methylation patterns[1][5]. This can result in altered gene expression. For instance, L-2HG has been shown to promote the hypermethylation of histone H3 at lysine 27 (H3K27me3), an epigenetic mark associated with gene silencing[6]. These epigenetic changes are thought to be a key driver of the oncogenic and neurotoxic effects of L-2HG accumulation[1][5][7].

Figure 2: Mechanism of L-2HG-mediated inhibition of dioxygenases.

Impairment of Collagen Synthesis

Prolyl and lysyl hydroxylases are α-KG-dependent dioxygenases essential for the post-translational modification and maturation of collagen. Inhibition of these enzymes by L-2HG can potentially lead to defects in collagen synthesis and stability[8].

Toxicological Endpoints

Due to the lack of standardized toxicological studies, this section will focus on the known adverse effects of L-2HG accumulation in the context of human disease and experimental models.

Acute Toxicity

No formal acute toxicity studies (e.g., LD50 determination) for (S)-2-hydroxypentanedioate or its salts are publicly available. A supplier of Sodium (S)-2-hydroxypentanedioate provides GHS hazard statements indicating it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

Genotoxicity

There are no dedicated studies on the genotoxicity of (S)-2-hydroxypentanedioate. While its primary mechanism of action is epigenetic, the potential for indirect genotoxic effects through the generation of reactive oxygen species or other mechanisms cannot be ruled out without experimental data. The parent compound, glutaric acid, has been reported to be non-genotoxic in an Ames test[9][10].

Carcinogenicity

(S)-2-hydroxypentanedioate is considered an oncometabolite[1][2]. Its accumulation has been linked to an increased risk of brain tumors in individuals with L-2HGA and is implicated in the progression of clear cell renal cell carcinoma (ccRCC)[1][2][4]. The carcinogenic potential is thought to arise from its epigenetic effects, which can lead to the silencing of tumor suppressor genes and the activation of oncogenes[1][5].

Reproductive and Developmental Toxicity

Specific reproductive and developmental toxicity studies on (S)-2-hydroxypentanedioate according to OECD guidelines have not been reported. However, the accumulation of L-2HG in L-2HGA is associated with severe neurodevelopmental abnormalities, including delayed development and psychomotor retardation[1][2]. This strongly suggests that elevated levels of L-2HG can be detrimental to normal development, particularly of the central nervous system.

Neurotoxicity

The most well-documented toxic effect of elevated (S)-2-hydroxypentanedioate is neurotoxicity. L-2HGA is characterized by a range of neurological symptoms, including epilepsy, hypotonia, and extrapyramidal symptoms[1][2]. The underlying mechanisms are complex and are thought to involve excitotoxicity, oxidative stress, and impaired brain energy metabolism, in addition to the epigenetic effects that can impair neuronal differentiation[5][11].

Immunotoxicity